molecular formula C5H13NO3S B138996 Pentyl sulfamate CAS No. 637772-35-1

Pentyl sulfamate

Cat. No. B138996
M. Wt: 167.23 g/mol
InChI Key: VAINZAIPFWMLRD-UHFFFAOYSA-N
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Description

Pentyl sulfamate (CAS# 637772-35-1) is a compound useful in organic synthesis . It has a molecular weight of 167.23 and a molecular formula of C5H13NO3S . The IUPAC name for this compound is pentyl sulfamate .


Molecular Structure Analysis

The molecular structure of Pentyl sulfamate consists of a pentyl group (five carbon chain) attached to a sulfamate group. The canonical SMILES representation is CCCCCOS(=O)(=O)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pentyl sulfamate include solubility in dichloromethane and methanol . It has a molecular weight of 167.23 and a molecular formula of C5H13NO3S .

Scientific Research Applications

Antibiotic and Antimicrobial Applications

Pentyl sulfamate, as a sulfonamide compound, plays a significant role in the therapy of bacterial infections caused by various microorganisms. These compounds were pivotal in bacterial infection treatments before the introduction of penicillin in 1941. They are part of a larger class of compounds that includes diuretics, carbonic anhydrase inhibitors, and antiepileptics, reflecting their diverse therapeutic applications (Gulcin & Taslimi, 2018).

Applications in Cancer Therapy

Pentyl sulfamate, through its derivatives, has been identified as having therapeutic potential in cancer treatment. Sulfamates, including pentyl sulfamate, target specific enzymes like steroid sulfatase (STS) and carbonic anhydrases (CAs), which are critical in the development of certain cancers, such as breast and prostate cancers. The ability of these compounds to inhibit tumor-associated enzymes presents new avenues for cancer therapy (Winum et al., 2004).

Research in Glycosaminoglycans

Sulfamate groups, including those from pentyl sulfamate, are essential structural elements in glycosaminoglycans like heparin and heparan sulfate. Studies on sulfamate proton solvent exchange in heparin oligosaccharides have provided insights into their solution structure and binding properties, critical for understanding their biological functions (Langeslay et al., 2012).

Enzyme Inhibition and Alzheimer's Disease Treatment

Pentyl sulfamate derivatives have been explored for their enzyme inhibition properties, specifically targeting acetylcholinesterase and carbonic anhydrase enzymes. These properties make them promising candidates for treating conditions like Alzheimer's disease (Daryadel et al., 2018).

Flame Retardancy in Polymers

Pentyl sulfamate and related sulfamates have been investigated for their use in flame-retarding polymers such as polyamides. These applications highlight their potential in improving the safety features of various materials (Lewin et al., 2002).

Applications in Organic Synthesis

Pentyl sulfamate derivatives have been studied for their role in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This showcases their utility in creating complex molecules for various applications (Molander & Shin, 2013).

properties

IUPAC Name

pentyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAINZAIPFWMLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603710
Record name Pentyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl sulfamate

CAS RN

637772-35-1
Record name Pentyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JM Blackburn, AL Gant Kanegusuku, GE Scott… - Organic …, 2019 - ACS Publications
… Unfortunately, when these established protocols were used, the N-arylation of pentyl sulfamate (1a) was found to proceed in poor yield (Scheme 2). Furthermore, N-alkylated byproducts …
Number of citations: 19 pubs.acs.org
MA Short - 2019 - dukespace.lib.duke.edu
Synthetic technologies that enable transformation of typically inert carbon–hydrogen (C–H) bonds into diverse functional groups have streamlined access to complex molecules. These …
Number of citations: 2 dukespace.lib.duke.edu
D Beaulieu, KA Ohemeng - Expert Opinion on Therapeutic Patents, 1999 - Taylor & Francis
This review focuses on patents published between January 1996 and March 1999 covering bacterial tRNA synthetase inhibitors as antibacterial agents. Nine of the eleven patents …
Number of citations: 13 www.tandfonline.com
RT Simons, M Nandakumar, K Kwon… - Journal of the …, 2023 - ACS Publications
Site-selective functionalization of unactivated C(sp 3 )–H centers is challenging because of the ubiquity and strength of alkyl C–H bonds. Herein, we disclose a position-selective C(sp 3 …
Number of citations: 2 pubs.acs.org
JM Blackburn, MA Short, T Castanheiro, SK Ayer… - Organic …, 2017 - ACS Publications
… In principle, these N-alkyl sulfamates could be prepared in a two-step approach featuring monoalkylation of O-pentyl sulfamate (Scheme 2, eq 5). (7) Neither of these methods would be …
Number of citations: 30 pubs.acs.org
C Fruit, P Mueller - Helvetica chimica acta, 2004 - Wiley Online Library
Enantioselective intramolecular amidation of aliphatic sulfonamides was achieved for the first time by means of chiral carboxylatodirhodium(II) catalysts in conjunction with PhI(OAc) 2 …
Number of citations: 95 onlinelibrary.wiley.com
JY Winum, D Vullo, A Casini, JL Montero… - Journal of medicinal …, 2003 - ACS Publications
A series of aliphatic sulfamates and related derivatives incorporating cyclic/polycyclic (steroidal) moieties in their molecules has been synthesized and assayed as inhibitors of the zinc …
Number of citations: 97 pubs.acs.org
SK Ayer, JL Roizen - The Journal of organic chemistry, 2019 - ACS Publications
… Prepared from pentyl pentyl sulfamate ester (3g, 356 mg, 1.5 mmol) following general procedure E. The compound was obtained as a colorless oil (327 mg, 61% yield) after silica gel …
Number of citations: 36 pubs.acs.org

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